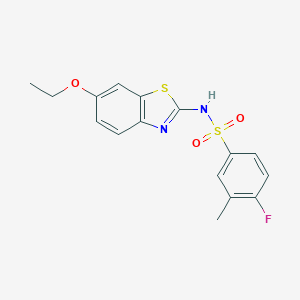![molecular formula C18H11NO3 B280963 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one, also known as AT-8, is a compound that has been of interest to the scientific community due to its potential applications in research.
Mecanismo De Acción
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one binds to phosphotyrosine residues through the formation of a stable complex between the compound and the phosphate group. This complex then emits a fluorescent signal upon excitation, allowing for the detection of protein phosphorylation.
Biochemical and Physiological Effects:
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been shown to have no significant effects on cellular viability or proliferation. However, it has been shown to have an inhibitory effect on the activity of protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition can lead to an increase in protein phosphorylation and downstream signaling events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one as a fluorescent probe is its specificity for phosphotyrosine residues, allowing for the detection of protein phosphorylation with high accuracy. However, one limitation is the need for a fluorescent microscope or plate reader for detection, which may not be available in all research settings.
Direcciones Futuras
Future research directions for 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one include the development of new fluorescent probes with increased sensitivity and specificity for phosphotyrosine residues. Additionally, the use of 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one in live cell imaging and high-throughput screening assays may lead to new insights into the regulation of protein phosphorylation in various biological systems.
Métodos De Síntesis
The synthesis of 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3-aminophenol in the presence of sodium hydroxide. The resulting product is then reacted with cyclopentadiene and subsequently oxidized to yield 16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one.
Aplicaciones Científicas De Investigación
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one has been primarily used in research as a fluorescent probe for the detection of protein phosphorylation. This is due to its ability to bind specifically to phosphotyrosine residues and emit a fluorescent signal upon excitation. This has allowed for the visualization and quantification of protein phosphorylation in various biological systems.
Propiedades
Fórmula molecular |
C18H11NO3 |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C18H11NO3/c1-9(20)14-16-10-5-2-3-6-11(10)17(21)12-7-4-8-13(15(12)16)19-18(14)22/h2-8H,1H3,(H,19,22) |
Clave InChI |
KPCZTWRJINKFBD-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)NC1=O |
SMILES canónico |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)




![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)